molecular formula C15H13ClN2O B2931065 2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine CAS No. 301860-83-3

2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine

Cat. No.: B2931065
CAS No.: 301860-83-3
M. Wt: 272.73
InChI Key: MZMUZEWCKSBASX-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorophenoxy group attached to a methylimidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Mechanism of Action

Target of Action

It’s known that phenoxy herbicides, which share a similar structure, act by mimicking the auxin growth hormone indoleacetic acid (iaa) . This suggests that the compound might interact with similar targets.

Mode of Action

Based on its structural similarity to phenoxy herbicides, it might induce rapid, uncontrolled growth in target organisms, leading to their death

Biochemical Pathways

Phenoxy herbicides, which have a similar structure, are known to affect the auxin signaling pathway . This pathway plays a crucial role in plant growth and development.

Pharmacokinetics

It’s known that similar compounds, such as phenoxy herbicides, are readily absorbed and distributed in the environment . They are also metabolized and excreted by various organisms. These properties can impact the bioavailability of the compound, influencing its efficacy and potential for toxicity.

Result of Action

Based on its structural similarity to phenoxy herbicides, it might cause rapid, uncontrolled growth in target organisms, leading to their death

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, temperature, pH, and the type of organisms present can all impact how the compound behaves in the environment. Phenoxy herbicides, for instance, are known to be widely used in agriculture and can lead to environmental contamination . Therefore, it’s crucial to consider these factors when studying the effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 4-chlorophenol with 2-chloromethyl-5-methylimidazo[1,2-a]pyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine is unique due to its specific structural features, such as the presence of the chlorophenoxy group and the imidazo[1,2-a]pyridine scaffold. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-3-2-4-15-17-13(9-18(11)15)10-19-14-7-5-12(16)6-8-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMUZEWCKSBASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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